molecular formula C18H18O8 B1262830 Morintrifolin B

Morintrifolin B

カタログ番号: B1262830
分子量: 362.3 g/mol
InChIキー: ISFDGWRXQCIUKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morintrifolin B is a naturally occurring benzophenone derivative first isolated from the roots of Morinda citrifolia L. (Rubiaceae), a plant traditionally used in southern Asia and the Pacific Islands for treating diverse ailments such as asthma, cancer, and urinary disorders . Structurally, it features a hydroxylated benzophenone core with methoxy and hydroxyl substituents, which contribute to its bioactivity and chemical reactivity. Recent advances in organocatalysis have enabled its scalable synthesis via a five-step microwave-assisted protocol using propargyl vinyl ethers (PVEs) and imidazole catalysis, achieving an overall yield of 32% .

特性

分子式

C18H18O8

分子量

362.3 g/mol

IUPAC名

2-hydroxyethyl 2-(2,4-dihydroxy-3-methoxybenzoyl)-3-hydroxy-4-methylbenzoate

InChI

InChI=1S/C18H18O8/c1-9-3-4-10(18(24)26-8-7-19)13(14(9)21)15(22)11-5-6-12(20)17(25-2)16(11)23/h3-6,19-21,23H,7-8H2,1-2H3

InChIキー

ISFDGWRXQCIUKA-UHFFFAOYSA-N

正規SMILES

CC1=C(C(=C(C=C1)C(=O)OCCO)C(=O)C2=C(C(=C(C=C2)O)OC)O)O

同義語

morintrifolin B

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Benzophenones

Benzophenones are a diverse class of natural products with over 300 known members, many exhibiting bioactivities such as antifungal, antioxidant, and anti-HIV properties . Below, Morintrifolin B is compared with four structurally related benzophenones:

Morintrifolin A

  • Source : Co-isolated with Morintrifolin B from Morinda citrifolia .
  • Structural Features: Shares the benzophenone core but differs in substituent positions (exact differences unspecified in available literature).
  • Synthesis : Likely synthesized via analogous routes, though specific protocols are unreported.
  • Bioactivity : Data unavailable, but presumed to share similar pharmacological profiles with Morintrifolin B due to structural homology .

6-Hydroxy-2,4-Dimethoxy-3-Methylbenzophenone

  • Source : Isolated from Leptospermum uechmannii in 1963 .
  • Structural Features : Differs in methylation and methoxy group placement compared to Morintrifolin B.

Benzophenones from Anemarrhena asphodeloides

  • Source : Root extracts of Anemarrhena asphodeloides .
  • Structural Features: Include hydroxylated benzophenones but lack the methoxy groups present in Morintrifolin B.
  • Synthesis : Primarily isolated via natural extraction; synthetic methods remain underdeveloped.
  • Bioactivity : Demonstrated anti-inflammatory and antioxidant effects in preclinical studies .

3,3',4,4'-Tetrahydroxybenzophenone from Ranunculus spp.

  • Source : Ranunculus ternatus and R. muricatus .
  • Structural Features : Contains four hydroxyl groups, contrasting with Morintrifolin B’s mixed hydroxyl/methoxy substitution.
  • Bioactivity : Exhibits moderate cytotoxicity against cancer cell lines .

Comparative Analysis Table

Compound Source Key Structural Features Synthesis Method Reported Bioactivity
Morintrifolin B Morinda citrifolia Hydroxyl/methoxy-substituted benzophenone 5-step microwave-assisted Potential antifungal/antioxidant (theoretical)
Morintrifolin A Morinda citrifolia Structural isomer of Morintrifolin B Not reported Unreported
6-Hydroxy-2,4-dimethoxy-3-methylbenzophenone Leptospermum uechmannii Methylated, methoxy-rich benzophenone Natural extraction Antimicrobial (historical)
Anemarrhena asphodeloides benzophenones Anemarrhena asphodeloides Hydroxylated, no methoxy groups Natural extraction Anti-inflammatory, antioxidant
3,3',4,4'-Tetrahydroxybenzophenone Ranunculus spp. Polyhydroxylated benzophenone Natural extraction Cytotoxic

Q & A

Q. What methodological challenges arise during the synthesis and purification of Morintrifolin B, and how can they be addressed?

Answer: The synthesis of Morintrifolin B often involves multi-step reactions with intermediates prone to degradation. Key challenges include low yields due to steric hindrance and oxidation sensitivity. To mitigate these:

  • Optimize reaction conditions : Use inert atmospheres (e.g., argon) and low-temperature settings to stabilize intermediates.
  • Purification strategies : Employ reverse-phase HPLC with C18 columns for high-resolution separation, validated by LC-MS for purity assessment .
  • Characterization : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, comparing chemical shifts to published data for analogous compounds .

Q. What experimental frameworks are recommended for initial assessment of Morintrifolin B’s bioactivity?

Answer: Adopt a tiered screening approach:

  • In vitro assays : Prioritize cell viability assays (e.g., MTT or resazurin reduction) using cancer cell lines (e.g., HeLa, MCF-7) to establish IC50_{50} values. Include positive controls (e.g., doxorubicin) and triplicate runs to ensure reproducibility .
  • Target specificity : Pair broad phenotypic screening with target-based assays (e.g., enzyme inhibition kinetics for kinases or proteases) to identify mechanistic leads .
  • Data normalization : Use Z-score or % inhibition relative to vehicle controls to minimize plate-to-plate variability .

Q. How should researchers characterize the physicochemical properties of Morintrifolin B to ensure reproducibility?

Answer: Standardize protocols for:

  • Solubility : Measure in DMSO, PBS, and cell culture media using nephelometry or UV-Vis spectroscopy.

  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products .

  • Table 1 : Essential Characterization Parameters

    ParameterMethodCritical Criteria
    PurityHPLC-UV (λ = 254 nm)≥95% peak area
    Molecular WeightHR-MS (ESI+)Δ < 2 ppm vs. theoretical
    LogPShake-flask methodCompare to computational predictions

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action (MoA) of Morintrifolin B in complex biological systems?

Answer: Integrate multi-omics and computational tools:

  • Transcriptomics/proteomics : Use RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment. Validate hits via CRISPR-Cas9 knockout or siRNA silencing .
  • Chemical proteomics : Employ activity-based protein profiling (ABPP) with Morintrifolin B-derived probes to map direct molecular targets .
  • Network pharmacology : Construct protein-interaction networks (e.g., STRING DB) to prioritize hub nodes for functional validation .

Q. How can researchers resolve contradictions in reported bioactivity data for Morintrifolin B across studies?

Answer: Address discrepancies through:

  • Dose-response re-evaluation : Test a wider concentration range (e.g., 0.1–100 µM) to rule out off-target effects at high doses.
  • Assay orthogonalization : Confirm findings using distinct methodologies (e.g., apoptosis via Annexin V staining and caspase-3 activation assays) .
  • Meta-analysis : Apply random-effects models to aggregate data from independent studies, adjusting for batch effects and experimental variables (e.g., cell passage number) .

Q. What advanced methodologies are suitable for studying structure-activity relationships (SAR) of Morintrifolin B derivatives?

Answer: Leverage both synthetic and computational approaches:

  • Fragment-based design : Synthesize analogs with systematic modifications (e.g., hydroxyl group methylation) and test in parallelized bioassays .

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor binding poses (e.g., with GROMACS) to predict steric/electronic effects on affinity .

  • Table 2 : Key SAR Parameters to Document

    Derivative IDSubstituent PositionLogP ChangeIC50_{50} (µM)Target Binding ΔG (kcal/mol)
    MTB-001C-3 OH → OMe+0.812.4-9.2
    MTB-002C-7 ketone → alcohol-0.345.6-6.7

Methodological Considerations

  • Statistical rigor : Apply Benjamini-Hochberg correction (FDR < 0.05) for high-throughput datasets to minimize false positives .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChEMBL or PRIDE .
  • Ethical compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morintrifolin B
Reactant of Route 2
Reactant of Route 2
Morintrifolin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。